molecular formula C12H14N2O7S2 B14275603 2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate CAS No. 151407-77-1

2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate

Cat. No.: B14275603
CAS No.: 151407-77-1
M. Wt: 362.4 g/mol
InChI Key: ITDADGNOZBDBDS-UHFFFAOYSA-N
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Description

2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate is a complex organic compound that features a pyrazole ring, a benzene sulfonyl group, and an ethyl hydrogen sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under reflux conditions using ethanol as a solvent. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate is unique due to its combination of a pyrazole ring, benzene sulfonyl group, and ethyl hydrogen sulfate moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

151407-77-1

Molecular Formula

C12H14N2O7S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(5-methyl-3-oxo-1H-pyrazol-2-yl)phenyl]sulfonylethyl hydrogen sulfate

InChI

InChI=1S/C12H14N2O7S2/c1-9-8-12(15)14(13-9)10-2-4-11(5-3-10)22(16,17)7-6-21-23(18,19)20/h2-5,8,13H,6-7H2,1H3,(H,18,19,20)

InChI Key

ITDADGNOZBDBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O

Origin of Product

United States

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